molecular formula C25H30N6O2 B3344589 4,4'-[Methylenebis(methylimino)]bis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one] CAS No. 810-16-2

4,4'-[Methylenebis(methylimino)]bis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one]

Cat. No.: B3344589
CAS No.: 810-16-2
M. Wt: 446.5 g/mol
InChI Key: GEFDLFMKEPTYLA-UHFFFAOYSA-N
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Description

4,4'-[Methylenebis(methylimino)]bis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one]: is a complex organic compound with the molecular formula C25H30N6O2 and a molecular weight of 446.5447 g/mol [_{{{CITATION{{{1{4,4'-[Methylenebis(methylimino)]bis1,2-dihydro-1,5-dimethyl-2-phenyl .... This compound belongs to the class of pyrazolones, which are known for their diverse biological and chemical properties[{{{CITATION{{{_1{4,4'-[Methylenebis(methylimino)]bis1,2-dihydro-1,5-dimethyl-2-phenyl ....

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the reaction of methylamine with phenylhydrazine to form an intermediate pyrazolone structure[_{{{CITATION{{{1{4,4'-[Methylenebis(methylimino)]bis1,2-dihydro-1,5-dimethyl-2-phenyl .... Subsequent steps may include alkylation and cyclization reactions under controlled conditions to achieve the desired molecular structure[{{{CITATION{{{_1{4,4'-[Methylenebis(methylimino)]bis1,2-dihydro-1,5-dimethyl-2-phenyl ....

Industrial Production Methods

In an industrial setting, the production of this compound is carried out using large-scale reactors with precise temperature and pressure control to ensure high yield and purity[_{{{CITATION{{{_1{4,4'-[Methylenebis(methylimino)]bis1,2-dihydro-1,5-dimethyl-2-phenyl .... The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation , reduction , and substitution reactions[_{{{CITATION{{{_1{4,4'-[Methylenebis(methylimino)]bis1,2-dihydro-1,5-dimethyl-2-phenyl ....

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide .

  • Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: : Nucleophilic substitution reactions can be performed using reagents such as alkyl halides .

Major Products Formed

The major products formed from these reactions include various oxidized , reduced , and substituted derivatives of the original compound, which can be further utilized in different chemical processes.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways within biological systems. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

This compound is unique compared to other similar pyrazolones due to its specific structural features and chemical properties . Some similar compounds include:

  • Phenylhydrazine derivatives

  • Methylated pyrazolones

  • Substituted pyrazol-3-ones

These compounds share structural similarities but differ in their functional groups and biological activities.

Properties

IUPAC Name

4-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methyl-methylamino]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O2/c1-18-22(24(32)30(28(18)5)20-13-9-7-10-14-20)26(3)17-27(4)23-19(2)29(6)31(25(23)33)21-15-11-8-12-16-21/h7-16H,17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFDLFMKEPTYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CN(C)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60230846
Record name 4,4'-(Methylenebis(methylimino))bis(1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

810-16-2
Record name 4,4′-[Methylenebis(methylimino)]bis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one]
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-(Methylenebis(methylimino))bis(1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one)
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Record name 4,4'-(Methylenebis(methylimino))bis(1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-[methylenebis(methylimino)]bis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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